2,4-Dimethylphenylacetic acid
Overview
Description
2,4-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenylacetic acid derivatives, often interact with various proteins and enzymes in the body .
Mode of Action
It is suggested that similar compounds may react by a nucleophilic substitution at a position on the ring ortho to the carboxyl group or the side chain carrying this group and with the carboxyl group itself .
Biochemical Pathways
It is known that similar compounds can influence various metabolic pathways, including those involved in plant growth regulation .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
It is known that similar compounds can have various effects, such as influencing plant growth .
Action Environment
It is known that similar compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylacetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)_2\text{CH}_2\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzyl cyanide, followed by hydrolysis. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dimethylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 2,4-dimethylphenylethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,4-Dimethylbenzoic acid.
Reduction: 2,4-Dimethylphenylethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethylphenylacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Comparison with Similar Compounds
2,4-Dimethylphenylacetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,4-Dimethylbenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.
2,4-Dimethylphenylethanol: The alcohol derivative of this compound.
Uniqueness: The presence of methyl groups at the 2 and 4 positions on the benzene ring of this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBXCWLRASBZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212698 | |
Record name | 2,4-Dimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-04-0 | |
Record name | 2,4-Dimethylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6331-04-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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